2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one
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Overview
Description
2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE typically involves multiple steps, starting with the preparation of the imidazole and chromenone precursors. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation . The chromenone moiety can be prepared via the benzoylation of substituted phenols, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The final step involves coupling the imidazole and chromenone units under specific conditions, such as using lutidine and TBTU as coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key challenges would be ensuring high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromenone moiety can be reduced to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromenones.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the chromenone moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Thiabendazole: An antihelmintic agent with an imidazole moiety.
Uniqueness
2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE is unique due to its combination of imidazole and chromenone structures, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)sulfanylacetyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14N2O3S/c1-21-9-8-20-19(21)25-11-16(22)15-10-14-13-5-3-2-4-12(13)6-7-17(14)24-18(15)23/h2-10H,11H2,1H3 |
InChI Key |
IKYPQZDSJKJMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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